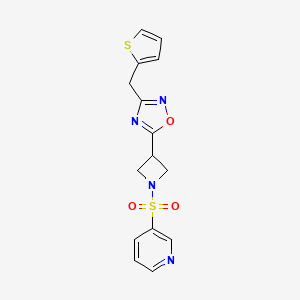
5-Pyrimidinecarboxaldehyde, 2-methyl-, oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Oximes have been studied for decades because of their significant roles as acetylcholinesterase reactivators . Over the last twenty years, a large number of oximes have been reported with useful pharmaceutical properties . Oximes can be the products of radical reaction .Chemical Reactions Analysis
Oximes have been studied for their significant roles as acetylcholinesterase reactivators . Many oximes are kinase inhibitors and have been shown to inhibit over 40 different kinases . Some oximes are inhibitors of lipoxygenase 5, human neutrophil elastase, and proteinase 3 .Scientific Research Applications
Antitumor Activity and Drug Synthesis
Antitumor activity has been observed in pyrimidine derivatives, indicating their potential as antimitotic agents. For instance, certain oximes of pyrimidine have shown antitumor effects in mice, suggesting their role as precursors to potent antimitotic compounds. These compounds inhibit the incorporation of pyrimidine nucleosides into DNA and RNA, which could be a mode of action for their antitumor effects (Temple et al., 1992).
DNA Methylation and Gene Regulation
DNA methylation, involving the addition of a methyl group to the fifth carbon of the cytosine pyrimidine ring, plays a crucial role in gene regulation. Research has shown that this biochemical mechanism can influence enhancer activity, suggesting its importance in cell differentiation, embryogenesis, and brain function (Angeloni & Bogdanović, 2019).
Understanding DNA Damage and Repair
Exposure of pyrimidines in DNA to oxidative conditions results in damage to the pyrimidine ring, which is a critical factor in understanding DNA repair mechanisms. For example, oxidative damage to 5-methylcytosine in DNA has been studied, showing that it can result in the formation of thymine glycol, a repairable product in DNA (Zuo et al., 1995).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(NE)-N-[(2-methylpyrimidin-5-yl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c1-5-7-2-6(3-8-5)4-9-10/h2-4,10H,1H3/b9-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQUGHOUFGFTAF-RUDMXATFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C=N1)/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Pyrimidinecarboxaldehyde, 2-methyl-, oxime | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

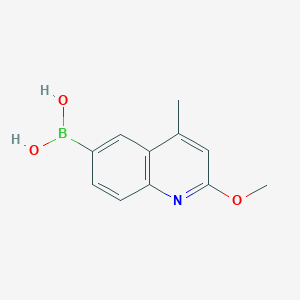
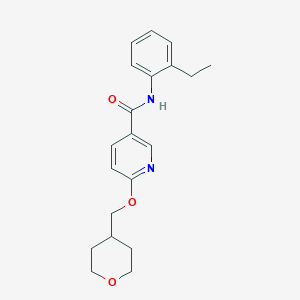
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-cyclohexylacetamide](/img/structure/B2773784.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea](/img/structure/B2773785.png)
![(E)-1-methyl-2-((4-(styrylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2773786.png)
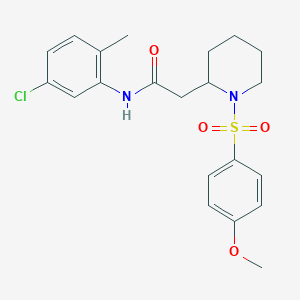
![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2773788.png)
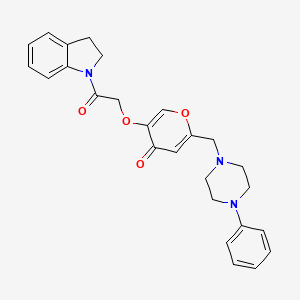
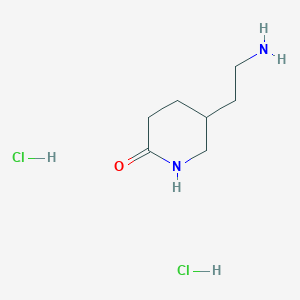

![4-[3-(4-Chlorophenyl)-1H-pyrazol-5-YL]piperidine](/img/structure/B2773800.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2773801.png)
![2-Chloro-N-[2-(3-cyclopropyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2773802.png)
